REACTION_CXSMILES
|
[Cl-].[CH3:2][O:3]C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[CH:30]1([CH2:35][CH2:36][CH:37]=O)[CH2:34][CH2:33][CH2:32][CH2:31]1.Cl>O1CCCC1.C(OCC)C>[CH:30]1([CH2:35][CH2:36][CH2:37][CH:2]=[O:3])[CH2:31][CH2:32][CH2:33][CH2:34]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
10.29 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)CCC=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 24 hours the reaction was quenched with water
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
The reaction was diluted with diethyl ether (600 mL)
|
Type
|
WASH
|
Details
|
washed with water (3×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford an oil
|
Type
|
WAIT
|
Details
|
After six hours
|
Duration
|
6 h
|
Type
|
WASH
|
Details
|
washed with water (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Type
|
FILTRATION
|
Details
|
The oil was filtered through a pad of silica gel
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)CCCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.21 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |